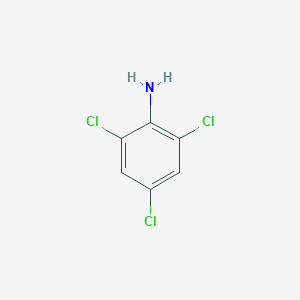

2,4,6-Trichloroaniline

説明

特性

IUPAC Name |

2,4,6-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATVSFWWYVJTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33663-50-2 (hydrochloride) | |

| Record name | 2,4,6-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021379 | |

| Record name | 2,4,6-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Long needles or fine, light purple fibers. (NTP, 1992), Solid; [HSDB] Off-white or tan fibers; [MSDSonline] | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

504 °F at 760 mmHg (NTP, 1992), 262 °C @ 746 mm Hg | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in ethanol, ether, and chloroform, Insoluble in phosphoric acid, 40 mg/l in water @ 25 °C | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 273.2 °F ; 5 mmHg at 316.0 °F (NTP, 1992), 0.00000015 [mmHg], 1.47X10-7 mm Hg @ 25 °C | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL, NEEDLES FROM PETROLEUM ETHER | |

CAS No. |

634-93-5 | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-Trichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Trichloroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7IC72N9B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163 to 167 °F (NTP, 1992), 78.5 °C | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21151 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,6-TRICHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trichloroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,4,6-Trichloroaniline (TCA). This compound is a significant intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1][2]

Core Chemical Properties

This compound is a halogenated aromatic amine that exists as a white to pale yellow crystalline solid at room temperature.[1] It is characterized by a faint amine-like odor.[1] While only slightly soluble in water, it readily dissolves in organic solvents like ethanol, acetone, chloroform, and ether.[1][3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₆H₄Cl₃N | [3][4][5] | |

| Molar Mass | 196.46 | g·mol⁻¹ | [3] |

| Melting Point | 78.5 (73-75) | °C | [2][3][6] |

| Boiling Point | 262 | °C | [3][6] |

| Water Solubility | 32 - 40 | mg/L | [3][7] |

| Vapor Pressure | 1.47 x 10⁻⁷ | mmHg | [3] |

| log P (Octanol-Water Partition Coefficient) | 3.69 | [3][8] | |

| pKa (of conjugate acid) | 0.07 (-0.03) | [3][8] | |

| Henry's Law Constant | 1.34 x 10⁻⁶ | atm·m³/mol | [1] |

| Bioconcentration Factor (BCF) | 3,630 | [1] |

Molecular Structure

The structure of this compound consists of a benzene ring substituted with an amino group (-NH₂) and three chlorine atoms at positions 2, 4, and 6.

Caption: 2D structure of the this compound molecule.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is the direct chlorination of aniline.[1][3]

Materials:

-

Aniline

-

Chlorobenzene (solvent)

-

Hydrogen chloride gas

-

Chlorine gas or Sulfuryl chloride (chlorinating agent)

-

Glacial acetic acid (alternative solvent)

-

Anhydrous methanol (alternative solvent)

Protocol 1: Chlorination using Chlorine Gas [9]

-

Dissolve 93 g of aniline in 850 ml of chlorobenzene in a suitable reaction vessel.

-

Introduce 40 g of HCl gas into the solution at room temperature.

-

Heat the mixture to 90°C.

-

Pass 231 g of chlorine gas into the reaction mixture over a period of 8 hours.

-

After the addition of chlorine is complete, stir the mixture at 130°C for 1 hour.

-

Distill off the chlorobenzene under a water pump vacuum to yield crude this compound.

-

The crude product can be further purified by sublimation.

Protocol 2: Chlorination in Acetic Acid [10]

-

In a 1000 ml four-necked flask equipped with a stirrer, add 400 ml of glacial acetic acid, 20 ml of anhydrous methanol, 20 ml of chlorobenzene, and 50 g (0.537 mol) of aniline.

-

Stir the mixture and cool it to below 25°C.

-

Introduce dry hydrogen chloride gas for approximately 2 hours.

-

While maintaining the temperature below 25°C with an ice water bath, introduce chlorine gas at a rate of 70 ml/min.

-

Monitor the reaction. The tail gas, containing HCl and excess chlorine, should be collected with pure water.

-

Upon completion, filter the reaction mixture to separate the precipitated crude product.

-

Wash the crude product twice with 200 ml of water and then dry to obtain the final product.

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and effective method for the analysis of this compound.[11] High-performance liquid chromatography (HPLC) is also utilized.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Outline:

-

Sample Preparation: For aqueous samples, a solvent extraction is performed, typically at a basic pH using a solvent like methylene chloride.[12] Solid samples can be extracted using a mixture of methylene chloride and acetone.[12]

-

Cleanup (if necessary): If interferences are present in the extract, cleanup procedures such as Florisil column cleanup may be employed.[12]

-

Injection: A small volume of the prepared sample is injected into the GC.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., SE-54 fused silica). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for identification and quantification.

Caption: General workflow for the analysis of this compound by GC-MS.

Safety and Handling

This compound is considered toxic if ingested, inhaled, or through skin contact.[1] Chronic exposure may lead to damage to the liver and kidneys.[1] It is also classified as a potential mutagen and carcinogen.[1] When handling this chemical, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn.[13][14] Work should be conducted in a well-ventilated area.[13]

Incompatible Materials: this compound is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[13]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 634-93-5 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound PESTANAL Analytical Standard - Best Price Supplier in Mumbai [nacchemical.com]

- 5. Hemani Global : 2,4,6 Trichloro Aniline (2,4,6 TCA) [hemaniglobal.com]

- 6. This compound PESTANAL , analytical standard 634-93-5 [sigmaaldrich.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. This compound | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US4447647A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

2,4,6-Trichloroaniline: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed examination of 2,4,6-Trichloroaniline (TCA), a significant chemical intermediate in various industrial applications. This document outlines its fundamental chemical and physical properties, synthesis protocols, analytical methodologies, and key applications, presenting a thorough resource for professionals in research and development.

Core Chemical and Physical Properties

This compound is a chlorinated aromatic amine with the chemical formula C₆H₄Cl₃N. It presents as long needles or fine, light purple fibers.[1] Its unique structure and properties make it a versatile precursor in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 634-93-5 | [2][3][4] |

| Molecular Weight | 196.46 g/mol | [2] |

| Appearance | Long needles or fine, light purple fibers | [1] |

| Melting Point | 78.5 °C | [1] |

| Boiling Point | 262 °C | [1] |

| Solubility in Water | 40 mg/L | [1] |

| log P (Octanol-Water Partition Coefficient) | 3.69 | [1] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the direct chlorination of aniline. The strong activating nature of the amino group directs the chlorine atoms to the ortho and para positions (2, 4, and 6 positions), making the reaction relatively straightforward.

Experimental Protocol: Synthesis via Chlorination of Aniline

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Aniline

-

Carbon tetrachloride (anhydrous)

-

Chlorine gas

-

Hydrochloric acid

-

Sodium hydroxide solution

Procedure:

-

Dissolve freshly distilled aniline in anhydrous carbon tetrachloride in a reaction vessel equipped with a stirrer and a gas inlet tube.

-

Pass dry chlorine gas through the solution. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

The this compound will precipitate out of the solution as a white solid.[2]

-

Filter the precipitate and wash it with a small amount of cold carbon tetrachloride.

-

To purify the product, it can be recrystallized from ethanol.

It is crucial to use anhydrous conditions, as the presence of water can lead to the formation of aniline black as a contaminant.[2]

Industrial Applications and Significance

This compound is a vital intermediate in the chemical industry, primarily utilized in the synthesis of:

-

Dyes and Pigments: It serves as a precursor for the production of various mono-azo dyestuffs.

-

Pesticides: It is a key building block in the manufacturing of certain fungicides and herbicides.

-

Chemical Intermediates: It is used to produce other important chemicals such as 1,3,5-trichlorobenzene and hexachlorodiphenyl urea.[1]

Caption: Synthesis of this compound from aniline and its primary industrial applications.

Analytical Methodologies

Accurate quantification of this compound is crucial for quality control and environmental monitoring. Gas chromatography (GC) is a widely used and effective technique for its analysis.

Experimental Protocol: Analysis by Gas Chromatography (GC)

This protocol provides a general workflow for the determination of this compound in a sample matrix.

Instrumentation:

-

Gas chromatograph equipped with a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).

-

A capillary column appropriate for the separation of chlorinated anilines.

Procedure:

-

Sample Preparation:

-

For aqueous samples, perform a liquid-liquid extraction using a suitable solvent like methylene chloride at a basic pH.

-

For solid samples, use a method such as Soxhlet extraction with an appropriate solvent mixture.

-

-

Injection: Inject a known volume of the prepared sample extract into the GC inlet.

-

Separation: The components of the sample are separated on the GC column based on their volatility and interaction with the stationary phase.

-

Detection and Quantification: The detector signal is used to identify and quantify this compound by comparing its retention time and peak area to that of a known standard.

For complex matrices, a cleanup step using techniques like column chromatography may be necessary to remove interfering substances.

Caption: A typical experimental workflow for the analysis of this compound using gas chromatography.

References

Synthesis of 2,4,6-Trichloroaniline from Aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trichloroaniline from aniline, a key intermediate in the production of various commercial products, including dyes, pesticides, and pharmaceuticals. This document details established synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction

The synthesis of this compound from aniline is a classic example of electrophilic aromatic substitution. The amino group (-NH₂) in aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. Due to this high reactivity, the chlorination of aniline readily proceeds to completion, yielding the trisubstituted product, this compound. Industrial production commonly utilizes aniline as the starting material due to its low cost and the straightforward nature of the reaction. While other starting materials like aminobenzoic acids can be used, they are generally not economically viable for large-scale production.

Synthetic Methodologies

Several methods have been established for the synthesis of this compound from aniline, primarily differing in the choice of chlorinating agent and reaction conditions. The most common approaches include direct chlorination with chlorine gas, the use of sulfuryl chloride, and N-chlorosuccinimide (NCS).

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for producing this compound from aniline.

| Chlorinating Agent | Solvent System | Temperature | Reaction Time | Crude Yield (%) | Purity (%) | Final Yield (%) | Reference |

| Chlorine Gas (Cl₂) | Glacial Acetic Acid / Methanol / Chlorobenzene | < 25°C | 2 hours (HCl gas) + Cl₂ addition | - | 98.3 (HPLC) | 89.2 | |

| Chlorine Gas |

A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Trichloroaniline with a Focus on Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloroaniline is a chlorinated aromatic amine that serves as a significant intermediate in the synthesis of various chemical products, including dyes, pigments, and pesticides. A thorough understanding of its physical properties, particularly its solubility in different solvent systems, is paramount for its effective use in chemical synthesis, for assessing its environmental fate and toxicology, and for the development of analytical methods. This technical guide provides a detailed overview of the solubility of this compound, compiling available quantitative data and outlining a comprehensive experimental protocol for its determination.

Core Physical Properties

Before delving into its solubility, a summary of the key physical properties of this compound is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₃N | [1] |

| Molecular Weight | 196.46 g/mol | [1] |

| Appearance | Long needles or fine, light purple fibers | [1] |

| Melting Point | 78.5 °C | [1] |

| Boiling Point | 262 °C | [1] |

| log P (Octanol-Water Partition Coefficient) | 3.69 | [1] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its behavior in various chemical and biological systems. The presence of both a polar amino group and a nonpolar trichlorinated benzene ring in this compound results in a nuanced solubility profile.

Aqueous Solubility

The solubility of this compound in water is limited and temperature-dependent. Quantitative data for its aqueous solubility at various temperatures is summarized in Table 2. The data indicates a slight increase in solubility with increasing temperature. The pH of the aqueous solution appears to have a minimal effect on the solubility of this compound within the tested range.

Table 2: Aqueous Solubility of this compound at Different Temperatures

| Temperature (°C) | Solubility at pH 5.0 (mg/L) | Solubility at pH 7.0 (mg/L) | Solubility at pH 9.0 (mg/L) |

| 5 | 19.8 | 20.5 | 21.5 |

| 10 | 22.4 | 22.5 | 22.7 |

| 19 | 31.2 | 31.7 | 33.2 |

| 32 | 45.9 | 46.1 | 46.2 |

Data sourced from a study on the environmental fate of this compound.

Solubility in Organic Solvents

Table 3: Qualitative and Limited Quantitative Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Ether | Soluble[1] |

| Ethanol | Soluble[1] |

| Methanol | Slightly Soluble |

| Acetone | Readily Soluble |

It is important to note that "soluble" and "slightly soluble" are qualitative descriptions and the actual solubility can vary significantly. For precise applications, experimental determination of solubility in the specific solvent of interest is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound. This protocol is based on the widely used shake-flask method followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or ECD for GC)

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the desired solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

If the concentration is expected to be high, perform a precise dilution of the filtered sample with the same solvent to bring it within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

-

Analyze the prepared sample(s) from the saturated solutions using the same analytical method.

-

Determine the concentration of this compound in the sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the determined concentration and taking into account any dilution factors. The solubility is typically expressed in units of mg/L, g/100 mL, or mol/L.

-

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound based on available data. While quantitative data for its aqueous solubility is well-documented, there is a need for more precise and comprehensive data on its solubility in a wider range of organic solvents. The provided experimental protocol offers a robust framework for researchers and professionals to determine the solubility of this compound in specific solvents of interest, thereby facilitating its effective application in research, development, and industrial processes.

References

Spectroscopic Analysis of 2,4,6-Trichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,6-Trichloroaniline (TCA), a significant intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals. The structural elucidation of TCA is paramount for quality control and reaction monitoring. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its symmetric structure.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

| Parameter | Value | Description |

| Solvent | CDCl₃ | Deuterated Chloroform |

| Aromatic Protons (H-3, H-5) | δ ~7.3 ppm | A sharp singlet representing the two chemically equivalent aromatic protons. |

| Amine Protons (-NH₂) | δ ~4.4 ppm | A broad singlet corresponding to the two amine protons. The broadness is due to quadrupole broadening and potential hydrogen exchange. |

¹³C NMR Data

Due to the molecule's C₂ᵥ symmetry, the ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments.

| Carbon Atom | Expected Chemical Shift (δ) in ppm | Description |

| C1 (-NH₂) | 140 - 145 | The carbon atom directly bonded to the electron-donating amino group. |

| C3/C5 (-CH) | 128 - 132 | The two equivalent methine carbons in the aromatic ring. |

| C2/C6 (-Cl) | 124 - 128 | The two equivalent carbons bonded to chlorine atoms, ortho to the amino group. |

| C4 (-Cl) | 120 - 124 | The carbon atom bonded to the chlorine atom, para to the amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound shows key absorptions corresponding to the amine group, the aromatic ring, and the carbon-chlorine bonds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric Stretch | ~3480 | Medium |

| N-H Symmetric Stretch | ~3390 | Medium |

| N-H Scissoring (Bend) | 1600 - 1620 | Medium |

| C=C Aromatic Ring Stretch | 1450 - 1500 | Strong |

| C-N Stretch (Aromatic) | 1250 - 1300 | Strong |

| C-Cl Stretch | 850 - 870 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. Electron Ionization (EI) is a common method for the analysis of such aromatic compounds.

| Ion / Fragment | m/z Value | Relative Abundance Notes |

| [M]⁺ (Molecular Ion) | 195, 197, 199 | The molecular ion peak exhibits a characteristic isotopic cluster pattern (approx. 9:6:1 ratio) due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). |

| [M-Cl]⁺ | 160, 162, 164 | Loss of a chlorine atom. |

| [M-HCl-HCN]⁺ | 123, 125 | A common fragmentation pathway for anilines. |

| [C₆H₂Cl]⁺ | 108 | A significant fragment corresponding to a dichlorophenyl cation. |

Experimental Protocols & Workflows

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a solid sample like this compound is depicted below. This workflow ensures that complementary structural information is gathered from each technique.

2,4,6-Trichloroaniline environmental fate and degradation pathways

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of 2,4,6-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,4,6-TCA) is a chlorinated aromatic amine used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Its release into the environment is a concern due to its potential toxicity and persistence. This technical guide provides a comprehensive overview of the environmental fate and degradation of 2,4,6-TCA, summarizing current knowledge on its physicochemical properties, abiotic and biotic degradation pathways, and environmental mobility. This document is intended to serve as a resource for researchers and professionals involved in environmental science and drug development.

Physicochemical Properties of this compound

The environmental behavior of 2,4,6-TCA is governed by its physicochemical properties, which are summarized in the table below. It is a solid at room temperature with low water solubility and a tendency to partition into organic matter.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₃N | [2] |

| Molecular Weight | 196.46 g/mol | [2] |

| Melting Point | 77.5 °C | [3] |

| Boiling Point | 262.4 °C | [3] |

| Water Solubility | 32 mg/L at 19 °C | [3] |

| Vapor Pressure | 1.47 x 10⁻⁷ mmHg at 25 °C | [2] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.69 | [2] |

| pKa (conjugate acid) | ~0.03 | [2] |

| Henry's Law Constant | 1.34 x 10⁻⁶ atm·m³/mol (estimated) | [2] |

Environmental Fate and Mobility

Sorption and Bioaccumulation

This compound is expected to exhibit slight mobility in soil due to its tendency to adsorb to soil organic matter and sediments.[2] The estimated soil organic carbon-water partitioning coefficient (Koc) is approximately 2,400, suggesting significant adsorption.[2] This strong binding to humic substances can lead to the formation of bound residues, potentially retarding its degradation and mobility.[2]

The high bioconcentration factor (BCF) of 3,630 indicates a high potential for bioaccumulation in aquatic organisms.[2]

| Environmental Parameter | Value | Significance | Reference |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | ~2,400 (estimated) | Slight mobility in soil, strong adsorption to organic matter. | [2] |

| BCF (Bioconcentration Factor) | 3,630 | High potential for bioaccumulation in aquatic organisms. | [2] |

Volatilization

While 2,4,6-TCA has a low vapor pressure, it can be lost from water to the atmosphere through volatilization.[3] However, volatilization from moist soil surfaces is expected to be a slow process based on its estimated Henry's Law constant.[2]

Abiotic Degradation Pathways

Photodegradation

Photodegradation is a significant abiotic degradation pathway for 2,4,6-TCA in the environment. It is degraded by sunlight in aqueous solutions.[3] In the atmosphere, vapor-phase 2,4,6-TCA is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 14 days.[2] The photolysis of aqueous 2,4,6-TCA can lead to the formation of substituted phenazines.[3]

Biotic Degradation Pathways

Microbial degradation is a key process in the removal of 2,4,6-TCA from the environment. Both aerobic and anaerobic degradation have been observed, although they proceed via different mechanisms.

Aerobic Biodegradation

The aerobic biodegradation of 2,4,6-TCA is thought to be initiated by monooxygenase or dioxygenase enzymes, similar to the degradation of other chlorinated anilines and phenols.[4][5][6] While a complete pathway for 2,4,6-TCA has not been fully elucidated, a proposed pathway involves initial hydroxylation and/or deamination, followed by ring cleavage of the resulting chlorinated catechol.

The initial attack by a monooxygenase could lead to the formation of a chlorohydroquinone, while a dioxygenase could lead to a chlorocatechol.[4][7] These intermediates are then susceptible to ring cleavage by intradiol or extradiol dioxygenases, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways.[1][8]

Anaerobic Biodegradation

Under anaerobic conditions, the primary degradation mechanism for 2,4,6-TCA is reductive dehalogenation.[4] In sediment-water slurries, 2,4,6-TCA has been shown to be reductively dehalogenated to equimolar amounts of 2,4-dichloroaniline and 2,6-dichloroaniline.[4] This process can have a significant lag time, with a reported half-life of 143 days after an initial lag of 41 days.[4] Further degradation of the resulting dichloroanilines to monochloroanilines and ultimately aniline can also occur.[9][10]

Half-life in Environmental Compartments

The persistence of 2,4,6-TCA in the environment varies depending on the conditions. The following table summarizes reported half-life values.

| Environmental Compartment | Condition | Half-life | Reference |

| Atmosphere | Reaction with OH radicals | 14 days (estimated) | [2] |

| Water | Acclimated bacteria | 3.36 days | [2] |

| Sediment-Water Slurry | Anaerobic | 143 days (after 41-day lag) | [4] |

| Soil | Aerobic | Weeks to months (inferred from modeling of similar compounds) | [11] |

| Soil | Anaerobic | Persistent (inferred from studies on similar compounds) | [11] |

Experimental Protocols

Microbial Degradation Study Workflow

A typical laboratory experiment to assess the microbial degradation of 2,4,6-TCA involves several key steps, from inoculum preparation to analytical quantification.

Detailed Methodologies:

-

Inoculum and Media: Microbial cultures can be enriched from environmental samples such as activated sludge or contaminated soil. A mineral salt medium is typically used, with 2,4,6-TCA added as the sole carbon and energy source.

-

Incubation: Cultures are incubated under controlled conditions (e.g., temperature, pH, shaking for aerobic studies). Anaerobic studies are conducted in sealed vessels with an oxygen-free atmosphere.

-

Sampling and Extraction: Aliquots of the culture are periodically removed. The samples are typically centrifuged to separate the biomass, and the supernatant is extracted with an organic solvent like methylene chloride or ethyl acetate to isolate 2,4,6-TCA and its metabolites.[3]

-

Analytical Methods: The concentrations of 2,4,6-TCA and its degradation products in the extracts are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[2][12][13]

Conclusion

This compound is a persistent organic pollutant with a high potential for bioaccumulation. Its environmental fate is influenced by a combination of abiotic and biotic processes. Photodegradation and microbial degradation are the primary removal mechanisms. Under aerobic conditions, degradation is likely to proceed through hydroxylation and ring cleavage, while anaerobic degradation occurs via reductive dehalogenation. The persistence of 2,4,6-TCA is significantly affected by environmental conditions, particularly the presence of adapted microbial communities and oxygen levels. Further research is needed to fully elucidate the specific enzymes and complete metabolic pathways involved in its degradation.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific advice.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of chloroanilines by toluene dioxygenase from Pseudomonas putida T57 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. omicsonline.org [omicsonline.org]

- 8. Formation of chlorocatechol meta cleavage products by a pseudomonad during metabolism of monochlorobiphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive dehalogenation of dichloroanilines by anaerobic microorganisms in fresh and dichlorophenol-acclimated pond sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Toxicity and Safety Handling of 2,4,6-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloroaniline (TCA), a halogenated aromatic amine, serves as a crucial intermediate in the synthesis of various industrial and agricultural chemicals, including dyes, pigments, and pesticides.[1][2] Its widespread use, however, necessitates a thorough understanding of its toxicological profile and the implementation of stringent safety protocols to mitigate potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicity of this compound, summarizing key toxicological data, outlining experimental methodologies, and detailing essential safety and handling procedures for laboratory and industrial settings.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to predicting its environmental fate, bioavailability, and toxicokinetics.

| Property | Value | Reference |

| CAS Number | 634-93-5 | [2] |

| Molecular Formula | C₆H₄Cl₃N | [2] |

| Molecular Weight | 196.46 g/mol | [2] |

| Appearance | Long needles or fine, light purple fibers | [2] |

| Melting Point | 78.5 °C | [2] |

| Boiling Point | 262 °C | [2] |

| Water Solubility | 40 mg/L | [2] |

| log P (Octanol-Water Partition Coefficient) | 3.69 | [2] |

| Vapor Pressure | 1.47 x 10⁻⁷ mmHg at 25°C | [2] |

Toxicokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of this compound are critical determinants of its systemic toxicity. While specific data for this compound is limited, information from related chloroanilines provides valuable insights.

Absorption: Chloroanilines are readily absorbed through oral, dermal, and inhalation routes of exposure.

Distribution: Following absorption, chloroanilines are distributed throughout the body.

Metabolism: The metabolism of anilines and their chlorinated derivatives is a complex process primarily occurring in the liver. It is anticipated that this compound undergoes metabolic activation, a key step in its toxicity. The primary metabolic pathways for chloroanilines involve N-hydroxylation and ring hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[3] The resulting metabolites, such as hydroxylamines and aminophenols, can be further conjugated with sulfate or glucuronic acid for excretion.[4] In rabbits, this compound has been shown to yield 3-amino-2,4,6-trichlorophenol and 4-amino-3,5-dichlorophenol as urinary metabolites.[5]

Excretion: The conjugated metabolites of chloroanilines are primarily excreted in the urine.[4][6]

Figure 1: Proposed metabolic pathway of this compound.

Toxicological Profile

Acute Toxicity

This compound exhibits moderate acute toxicity via oral, dermal, and inhalation routes.

| Route | Species | Value | Reference |

| Oral (LD₅₀) | Rat | 2400 mg/kg | [2] |

| Dermal (LD₅₀) | Rabbit | >2000 mg/kg | |

| Inhalation (LC₀) | Mouse | 1.5 mg/L |

Subchronic and Chronic Toxicity

Data on the subchronic and chronic toxicity of this compound is limited. However, a provisional peer-reviewed toxicity value (PPRTV) for subchronic oral exposure has been established by the EPA.

| Study Type | Value | Reference |

| Subchronic Oral Reference Dose (RfD) | 3 x 10⁻⁴ mg/kg-day | [5] |

Genotoxicity

Genotoxicity testing is crucial for identifying substances that can cause genetic damage. Standard assays for this purpose include the bacterial reverse mutation assay (Ames test) and the in vivo micronucleus assay.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This in vitro assay is used to detect point mutations. While specific results for this compound are not detailed in the provided search results, the general protocol involves exposing histidine-requiring strains of Salmonella typhimurium to the test chemical with and without a metabolic activation system (S9 mix).[7][8][9] An increase in the number of revertant colonies indicates mutagenic potential.

Figure 2: General workflow for the Ames Test.

In Vivo Micronucleus Assay (OECD 474): This assay assesses chromosomal damage in mammals. Rodents are typically treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes.[5][10] An increase in micronucleated cells suggests clastogenic or aneugenic activity.

Figure 3: General workflow for the In Vivo Micronucleus Assay.

Carcinogenicity

There is suggestive evidence of carcinogenic potential for this compound.[5] Long-term studies in male mice showed some degree of activity, with observations of vascular and liver tumors.[5]

Reproductive and Developmental Toxicity

Mechanism of Toxicity

The toxicity of aniline and its derivatives is often linked to two primary mechanisms: methemoglobinemia and oxidative stress.

Methemoglobinemia: The metabolic activation of anilines can lead to the formation of N-hydroxylated metabolites. These metabolites can oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin.[14] Methemoglobin is incapable of binding and transporting oxygen, leading to a functional anemia and tissue hypoxia.[14]

Figure 4: Proposed pathway of this compound-induced methemoglobinemia.

Oxidative Stress: The redox cycling of aniline metabolites can generate reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components such as lipids, proteins, and DNA. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress, upregulating the expression of antioxidant enzymes. It is plausible that exposure to this compound could modulate this pathway.

Figure 5: Potential involvement of this compound in oxidative stress and the Nrf2 pathway.

Safety and Handling

Given the toxic potential of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with appropriate cartridges should be used.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spills and Disposal

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contain the spill and follow institutional or regulatory procedures for hazardous material cleanup.

-

Disposal: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous waste.

Conclusion

This compound is a compound of significant industrial importance, but it also presents notable toxicological hazards. Its acute toxicity, potential for genotoxicity and carcinogenicity, and its ability to induce methemoglobinemia and oxidative stress underscore the need for careful handling and adherence to stringent safety protocols. While further research is needed to fully elucidate its chronic, reproductive, and developmental toxicity, as well as its detailed metabolic and toxicological pathways, the information presented in this guide provides a solid foundation for risk assessment and the implementation of effective safety measures in research and industrial settings.

References

- 1. psai.ph [psai.ph]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Biotransformation of 2-chloroaniline in the Fischer 344 rat: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. criver.com [criver.com]

- 9. [Identification of urinary metabolites in a patient of acute poisoning by p-chloroaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 11. This compound (634-93-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Methemoglobinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]

Historical Synthesis of 2,4,6-Trichloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloroaniline (TCA) is a significant chemical intermediate in the production of various organic compounds, including azo dyes, pesticides, and pharmaceuticals.[1][2][3] Historically, its synthesis has been a subject of considerable research, aiming for high purity and yield. This technical guide provides an in-depth overview of the core historical methods for the synthesis of this compound, presenting detailed experimental protocols and quantitative data for comparative analysis. The primary route for its preparation involves the electrophilic substitution of aniline, where the strong activating nature of the amino group directs chlorination to the ortho and para positions.[1]

Core Synthesis Methodologies

The historical synthesis of this compound has predominantly revolved around the direct chlorination of aniline or its derivatives using various chlorinating agents. The key challenge in these syntheses is to achieve selective trichlorination while minimizing the formation of byproducts such as aniline black, a polymeric material that can form in the presence of water.[3][4]

Direct Chlorination of Aniline with Chlorine Gas

One of the earliest and most direct methods for synthesizing this compound is the reaction of aniline with chlorine gas. To control the highly activating nature of the amino group and prevent unwanted side reactions, the process is often carried out in a non-aqueous solvent and at low temperatures.

Reaction Pathway:

Caption: Direct chlorination of aniline with chlorine gas.

Experimental Protocol: A solution of 10 g of dry aniline in 200 g of dry carbon tetrachloride is placed in a flask equipped with a mechanical stirrer. The flask is cooled to approximately -10 °C using an efficient freezing mixture. A stream of dry chlorine gas mixed with an equal volume of dry carbon dioxide is then passed through the solution. The this compound precipitates as a white crystalline solid. It is crucial to maintain the low temperature and anhydrous conditions to prevent the formation of aniline black. The resulting crystals are filtered and can be recrystallized from alcohol.[5]

Chlorination of Aniline Hydrochloride

To moderate the reactivity of aniline and improve yields, the chlorination of aniline hydrohalide, particularly the hydrochloride, became a common industrial practice. This method generally provides higher yields and purity compared to the direct chlorination of free aniline.[6]

Reaction Pathway:

Caption: Chlorination of in-situ formed aniline hydrochloride.

Experimental Protocol: Freshly distilled aniline is dissolved in an anhydrous inert organic solvent system, such as carbon tetrachloride. Anhydrous hydrogen chloride gas is passed through the solution to form aniline hydrochloride. Subsequently, a stoichiometric excess of anhydrous chlorine gas is introduced into the system. The reaction is reported to yield this compound in yields of at least 90%.[6] For instance, 93 parts of freshly distilled aniline were dissolved in 700 parts of anhydrous carbon tetrachloride. Anhydrous hydrogen chloride was passed through the solution until the aniline was completely converted to aniline hydrochloride. Then, 220 parts of anhydrous chlorine were passed through the slurry over 4 hours at 25-30°C. The resulting this compound was recovered, yielding 173 parts (a 92% yield).[6]

Chlorination using Sulfuryl Chloride

The use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent offers an alternative to gaseous chlorine, providing easier handling and often better control over the reaction. This method is typically carried out at elevated temperatures in a suitable solvent.[2][7]

Reaction Pathway:

Caption: Chlorination of aniline with sulfuryl chloride.

Experimental Protocol: In a typical procedure, 96 g of aniline are dissolved in 750 ml of chlorobenzene. 40 g of HCl gas are passed into the solution, which is then heated to 90°C. 432 g of sulfuryl chloride are added dropwise over 6 hours with efficient stirring. The mixture is stirred for an additional 15 minutes at 90°C and then for another hour at 130°C. After distillation of the chlorobenzene, 204 g of crude this compound are obtained with a purity of 86.3%, corresponding to a yield of 89.5% of the theoretical value.[7]

Chlorination with N-Chlorosuccinimide (NCS)

N-chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas or sulfuryl chloride. Its use can lead to cleaner reactions with fewer byproducts.[8]

Reaction Pathway:

Caption: Chlorination of aniline using N-chlorosuccinimide.

Experimental Protocol: A solution of 50 g (0.54 mol) of freshly distilled aniline in 1 L of acetonitrile is brought to reflux in a two-necked, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser. Three equivalents of N-chlorosuccinimide are added in portions. The reaction mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified. This method has been shown to produce this compound in good yield.[8][9] In one example, this method yielded the product as a pale yellow solid at 88% yield with a purity of >97% by 1H NMR.[9]

Quantitative Data Summary

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Direct Chlorination | Chlorine Gas | Carbon Tetrachloride | -10 | Not specified | Not specified | Not specified | [5] |

| Chlorination of Aniline Hydrochloride | Chlorine Gas | Carbon Tetrachloride | 25-30 | 4 hours | 92 | High | [6] |

| Chlorination with Sulfuryl Chloride | Sulfuryl Chloride | Chlorobenzene | 90-130 | ~7 hours | 89.5 | 86.3 (crude) | [7] |

| Chlorination with NCS | N-Chlorosuccinimide | Acetonitrile | Reflux | Not specified | 88 | >97 | [9] |

| Industrial Chlorination | Chlorine Gas | Glacial Acetic Acid, Methanol, Chlorobenzene | <25, then 50 | 10 hours | 89.2 | 98.3 | [1] |

Conclusion

The historical synthesis of this compound has evolved from direct, often difficult-to-control chlorination of aniline to more refined methods employing aniline hydrochloride or milder chlorinating agents like sulfuryl chloride and N-chlorosuccinimide. These advancements have been driven by the need for higher yields, improved purity, and safer, more manageable reaction conditions. The choice of method often depends on the desired scale of production, cost considerations, and the required purity of the final product. The methods outlined in this guide provide a comprehensive overview of the key historical approaches to synthesizing this important chemical intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 634-93-5 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]

- 7. US4447647A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. US7767857B1 - Preparation of 2,4,6,-trichloroaniline from aniline using N-chloro reagents - Google Patents [patents.google.com]

Microbial Degradation of 2,4,6-Trichloroaniline in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of 2,4,6-trichloroaniline (2,4,6-TCA) in soil. 2,4,6-TCA is a persistent environmental pollutant originating from various industrial activities, including the manufacturing of dyes, pesticides, and pharmaceuticals.[1][2] Understanding its fate in the soil environment and the mechanisms of its biological degradation is crucial for developing effective bioremediation strategies. This document outlines the key microorganisms and enzymatic processes involved, influential environmental factors, detailed experimental protocols for studying its degradation, and quantitative data to support research and development efforts.

Core Concepts in Microbial Degradation of this compound

Microbial degradation is a key process in the natural attenuation of 2,4,6-TCA in soil ecosystems. This process relies on the catabolic activity of soil microorganisms that can utilize this xenobiotic compound as a source of carbon and energy or transform it through cometabolism. The biodegradability of 2,4,6-TCA is significantly influenced by its chemical structure, particularly the number and position of chlorine atoms, which can confer resistance to microbial attack.[1]

Key Microorganisms

Several bacterial genera have been identified as capable of degrading chlorinated anilines and related compounds. While specific studies on 2,4,6-TCA are limited, research on analogous compounds suggests that species belonging to the following genera are promising candidates for 2,4,6-TCA degradation:

-

Pseudomonas : Species of Pseudomonas are well-known for their metabolic versatility and ability to degrade a wide range of aromatic compounds. Pseudomonas putida, for instance, has been shown to degrade monochlorobiphenyls to chlorocatechols, which are key intermediates in the degradation of many chlorinated aromatics.[3]

-

Rhodococcus : Members of the genus Rhodococcus are recognized for their ability to degrade a variety of recalcitrant organic pollutants. Rhodococcus sp. has been reported to be involved in the degradation of chloroanilines, often initiating the process through oxidative deamination.[4]

-

Other Potential Degraders: Research on the degradation of other chlorinated anilines has implicated bacteria from the genera Acinetobacter, Klebsiella, and Delftia.[5]

Putative Microbial Degradation Pathway of this compound

The aerobic degradation of 2,4,6-TCA is believed to proceed through a series of enzymatic reactions, culminating in the cleavage of the aromatic ring and subsequent entry into central metabolic pathways. While the complete pathway for 2,4,6-TCA is not fully elucidated in a single organism, a putative pathway can be constructed based on the known metabolism of similar chlorinated aromatic compounds.[2][4] The key steps are likely to involve:

-

Dioxygenation: The initial attack on the aromatic ring is likely catalyzed by a dioxygenase enzyme, which incorporates two atoms of oxygen into the molecule to form a chlorinated catechol intermediate.

-

Ring Cleavage: The resulting chlorocatechol undergoes ring cleavage, a critical step catalyzed by catechol dioxygenases. This can occur via either an ortho- or meta-cleavage pathway.[3][6][7]

-

Further Metabolism: The ring-opened products are then further metabolized through a series of reactions, leading to the removal of chlorine atoms and the formation of intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Factors Influencing Degradation in Soil

The efficiency of 2,4,6-TCA biodegradation in soil is governed by a complex interplay of physical, chemical, and biological factors.

Physicochemical Factors

-

pH: Soil pH affects both the availability of the contaminant and the activity of microbial enzymes. Optimal degradation of related chlorinated compounds often occurs in a pH range of 6.0 to 8.0.[8][9][10]

-

Temperature: Microbial activity and enzymatic reactions are temperature-dependent. The optimal temperature for the degradation of similar compounds generally falls between 25°C and 35°C.[11]

-

Moisture: Water is essential for microbial growth and substrate transport. Optimal soil moisture content for biodegradation is typically between 50% and 70% of the water-holding capacity.

-

Organic Matter: Soil organic matter can influence the bioavailability of 2,4,6-TCA through adsorption. High organic matter content may decrease bioavailability, but it can also support a larger and more active microbial population.[1]

Biological Factors

-

Microbial Population: The presence and abundance of microorganisms with the necessary catabolic genes are prerequisites for degradation.

-

Cometabolism: The degradation of 2,4,6-TCA may be enhanced by the presence of other readily degradable organic compounds that can serve as primary growth substrates, a process known as cometabolism.[12][13][14][15] This can stimulate the production of non-specific enzymes that can fortuitously transform 2,4,6-TCA.

Quantitative Data on this compound Degradation

Quantitative data on the degradation of 2,4,6-TCA in soil is essential for risk assessment and the design of bioremediation strategies. The following tables summarize available data on degradation rates and influencing parameters, primarily from studies on 2,4,6-TCA and closely related compounds.

| Compound | System | Degradation Rate | Half-life (t½) | Reference |

| This compound | Aquatic (acclimated bacteria) | 0.206 day⁻¹ (first-order) | 3.36 days | [1] |

| 2,4,6-Trichlorophenol | Aerobic mixed microbial culture | 34 mg g⁻¹ dry weight h⁻¹ | Not Reported | [12] |

| 4-Chloroaniline | Cellulomonas sp. | 86.5% degradation in 30 days | Not Reported | |

| 4-Chloroaniline | Alcaligenes denitrificans | 81.2% degradation in 30 days | Not Reported |

Table 1: Degradation Rates of this compound and Related Compounds

| Parameter | Optimal Range | Effect on Degradation | Reference |

| pH | 7.0 - 9.0 | Directly affects microbial activity and iron corrosion in Fe⁰-anaerobic systems. | [8] |

| Temperature | 25 - 30 °C | Faster degradation at optimal temperatures. | [11] |

| Initial Contaminant Concentration | < 500 mg/L (for 2,4,6-TCP) | High concentrations can be inhibitory to microbial activity. | [11] |

Table 2: Optimal Conditions for the Degradation of Chlorinated Aromatic Compounds

Experimental Protocols

This section provides detailed methodologies for key experiments to study the microbial degradation of 2,4,6-TCA in soil.

Soil Microcosm Study

A soil microcosm study is a fundamental method to investigate the biodegradation of contaminants under controlled laboratory conditions.

Objective: To determine the rate and extent of 2,4,6-TCA degradation in a specific soil under controlled conditions and to identify the formation of major metabolites.

Materials:

-

Test soil, sieved (<2 mm)

-

This compound (analytical grade)

-

Acetone or other suitable solvent (HPLC grade)

-

Sterile deionized water

-

Glass jars or serum bottles (e.g., 250 mL) with airtight seals (e.g., Teflon-lined septa)

-

Incubator

-

Analytical balance

-

Syringes and needles

Procedure:

-

Soil Preparation: Air-dry the soil and sieve it to remove large debris. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.

-

Spiking: Prepare a stock solution of 2,4,6-TCA in a minimal amount of a suitable solvent (e.g., acetone). Add the stock solution to a portion of the soil and mix thoroughly to achieve the desired initial concentration. Allow the solvent to evaporate completely in a fume hood.

-

Microcosm Setup:

-